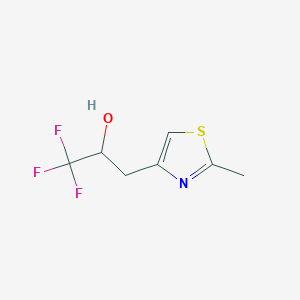
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8F3NOS. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and a hydroxyl group. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various scientific fields .
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development and design.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins to exert its effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(2-methylthiazol-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound also contains a trifluoromethyl group but lacks the thiazole ring, making it less complex and potentially less versatile in certain applications.
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound features a triazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C7H8F3NOS |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8F3NOS/c1-4-11-5(3-13-4)2-6(12)7(8,9)10/h3,6,12H,2H2,1H3 |
InChI Key |
CUIQQCXXKLEKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















